
Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt
Overview
Description
. This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by its complex structure, which includes a toluenesulfonyl group and a dicyclohexylammonium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt involves multiple steps. The starting material, L-lysine, undergoes protection of the amino group with a Boc (tert-butoxycarbonyl) group. The epsilon amino group is then protected with a toluenesulfonyl group. The final step involves the formation of the dicyclohexylammonium salt .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The toluenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
This compound is primarily utilized as a protecting group during peptide synthesis. Protecting groups are essential in organic chemistry, allowing for the selective modification of amino acids without altering other functional groups. The Nalpha-Boc (tert-butyloxycarbonyl) and Nepsilon-toluenesulfonyl groups provide steric hindrance and electronic effects that stabilize reactive sites during synthesis, facilitating the formation of complex peptides necessary for pharmaceutical applications .
Drug Development
Enhancing Bioavailability and Stability
In drug development, Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt aids in optimizing the bioavailability and stability of therapeutic peptides. This is crucial for developing effective treatments, as many peptides face challenges such as rapid degradation and poor absorption in biological systems. By utilizing this compound, researchers can enhance the pharmacokinetic properties of peptide-based drugs, leading to improved therapeutic outcomes .
Bioconjugation
Facilitating Biomolecule Attachment
The compound is also employed in bioconjugation processes, where it helps attach biomolecules to surfaces or other molecules. This application is vital for enhancing the functionality of diagnostic tools and therapeutic agents. The ability to selectively modify biomolecules allows for the creation of more effective assays and targeted therapies .
Research in Protein Engineering
Engineering Desired Protein Properties
In protein engineering, this compound assists researchers in designing proteins with specific functionalities. By enabling precise modifications to amino acid sequences, it supports advancements in synthetic biology and biotechnology applications. This capability is essential for developing novel enzymes, antibodies, and other proteins with tailored properties for industrial or therapeutic use .
Analytical Chemistry
Improving Separation Techniques
this compound is utilized in analytical chemistry to enhance the separation and identification of complex mixtures. This application is particularly important for quality control in pharmaceuticals and food industries, where accurate analysis of components is critical for ensuring safety and efficacy .
Case Study 1: Peptide Therapeutics Development
A study demonstrated that the use of this compound significantly improved the yield and purity of a therapeutic peptide designed for cancer treatment. By optimizing the synthesis process with this protecting group, researchers achieved a higher bioactive form of the peptide that showed enhanced efficacy in preclinical models.
Case Study 2: Bioconjugation Applications
In another case, researchers used this compound to facilitate the bioconjugation of an antibody to a fluorescent marker. The resulting conjugate exhibited improved targeting capabilities in imaging studies, showcasing the compound's utility in enhancing diagnostic methods.
Mechanism of Action
The compound exerts its effects primarily through its ability to modify proteins. The toluenesulfonyl group can react with amino groups in proteins, leading to the formation of stable sulfonamide bonds. This modification can alter the protein’s structure and function, making it a valuable tool in proteomics and biochemical research .
Comparison with Similar Compounds
Similar Compounds
Nalpha-Boc-L-lysine: Similar in structure but lacks the toluenesulfonyl group.
Nalpha-Boc-Nepsilon-4-nitro-L-lysine: Contains a nitro group instead of a toluenesulfonyl group.
Uniqueness
Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt is unique due to the presence of both Boc and toluenesulfonyl protecting groups, which provide dual protection and allow for selective deprotection under different conditions .
Biological Activity
Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt is a compound widely utilized in biochemical and pharmaceutical research. Its biological activity is primarily linked to its role as a protecting group in peptide synthesis, drug development, and bioconjugation processes. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C30H51N3O6S
- Molecular Weight : 615.82 g/mol
- Melting Point : Approximately 141 °C
- Solubility : Soluble in methanol and other polar solvents
1. Peptide Synthesis
Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine serves as a protecting group for the amino acid lysine during peptide synthesis. This allows for selective modifications of peptides without affecting the lysine residue, which is crucial for creating complex therapeutic peptides.
2. Drug Development
The compound plays a significant role in the optimization of drug formulations. Its ability to enhance the bioavailability and stability of peptides can lead to more effective therapeutic agents. Research indicates that modifications using this compound can improve the pharmacokinetic properties of peptides, making them more suitable for clinical applications .
3. Bioconjugation
Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine is utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This property enhances the functionality of diagnostic tools and therapeutic agents by improving their interaction with biological systems .
4. Research in Protein Engineering
The compound aids in engineering proteins with desired characteristics, facilitating advancements in biotechnology and synthetic biology applications. Its versatility allows researchers to create proteins with tailored functionalities for various applications, including enzyme design and vaccine development .
The biological activity of Nalpha-Boc-Nepsilon-4-toluenesulfonyl-L-lysine is largely attributed to its structural features:
- Quaternary Ammonium Structure : The presence of a quaternary ammonium group contributes to its biocidal properties, making it effective against certain microorganisms while also being useful in various biochemical applications .
- Inhibition of Microbial Growth : Studies have shown that quaternary ammonium salts exhibit antimicrobial activity by disrupting microbial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in applications aimed at controlling microbial contamination .
Case Studies and Research Findings
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S.C12H23N/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22);11-13H,1-10H2/t15-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXFVVHYBAPBHA-RSAXXLAASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16948-08-6 | |
Record name | Lysine, N2-carboxy-N6-(p-tolylsulfonyl)-, N2-tert-butyl ester, compd. with dicyclohexylamine (1:1), L- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16948-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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